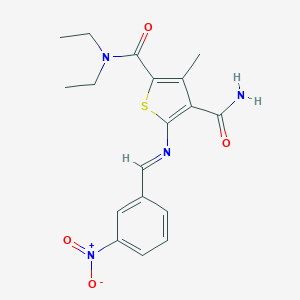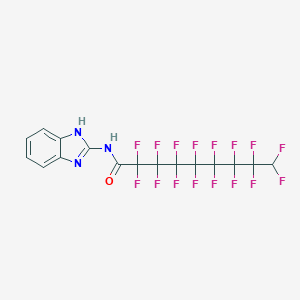![molecular formula C20H18N4O3 B515429 N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide moiety linked to a phenyl group, which is further connected to a hydrazono group and a 2-methyl-3-furyl carbonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazono intermediate: This step involves the reaction of 2-methyl-3-furyl carbonyl chloride with hydrazine to form the hydrazono intermediate.
Coupling with the phenyl group: The hydrazono intermediate is then coupled with 4-(1-ethoxyethyl)phenylamine under acidic conditions to form the desired product.
Nicotinamide attachment: Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced hydrazono group to hydrazine.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nicotinamide moiety may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide moieties but different substituents.
Hydrazono compounds: Compounds with similar hydrazono groups but different aromatic or heterocyclic rings.
Uniqueness
N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE is unique due to its combination of a nicotinamide moiety, a phenyl group, and a hydrazono group linked to a 2-methyl-3-furyl carbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4g/mol |
IUPAC Name |
N-[4-[(E)-C-methyl-N-[(2-methylfuran-3-carbonyl)amino]carbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-13(23-24-20(26)18-9-11-27-14(18)2)15-5-7-17(8-6-15)22-19(25)16-4-3-10-21-12-16/h3-12H,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
REEDYGNENBBJRM-YDZHTSKRSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B515349.png)
![4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515350.png)
![N'-[(E)-(pentafluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B515351.png)

![3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B515355.png)
![N'-[5-(allyloxy)-2-bromobenzylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B515356.png)
![2-({4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-furylmethylene)acetohydrazide](/img/structure/B515357.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furohydrazide](/img/structure/B515360.png)
![1-Benzhydryl-4-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]benzoyl}piperazine](/img/structure/B515361.png)
![N-(2,4-dimethylphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B515363.png)
![N,N'-bis[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B515365.png)

![4-bromo-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B515367.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B515369.png)
